2-(2-Chloro-6-fluorophenyl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(2-Chloro-6-fluorophenyl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including a chloro-fluorophenyl ring, a trifluoromethyl oxadiazole, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a trifluoromethyl ketone under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Substitution on the Phenyl Ring:
Coupling with Pyrrolidine: The final step involves coupling the oxadiazole and substituted phenyl intermediates with a pyrrolidine derivative under conditions that promote nucleophilic substitution or addition.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluorophenyl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its functional groups can be utilized in the design of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-6-fluorophenyl)-1-(3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone
- 2-(2-Chloro-6-fluorophenyl)-1-(3-(5-(trifluoromethyl)-1,2,4-thiadiazol-3-yl)pyrrolidin-1-yl)ethanone
Uniqueness
The presence of the trifluoromethyl group in 2-(2-Chloro-6-fluorophenyl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone imparts unique properties such as increased lipophilicity and metabolic stability compared to similar compounds. This makes it particularly valuable in applications where these properties are advantageous.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF4N3O2/c16-10-2-1-3-11(17)9(10)6-12(24)23-5-4-8(7-23)13-21-14(25-22-13)15(18,19)20/h1-3,8H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYBXRVOLCWKNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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